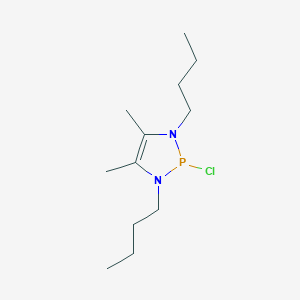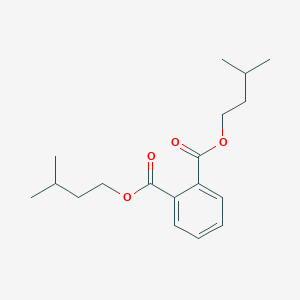
Methansulfonsäure-5-Boc-Aminopentylester
Übersicht
Beschreibung
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate is a chemical compound with the molecular formula C11H23NO5S and a molecular weight of 281.37 g/mol . It is also known by its IUPAC name, 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate can be synthesized through the esterification of 5-Boc-amino-pentanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of methanesulfonic acid 5-Boc-amino-pentyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is purified through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.
Hydrolysis: The major products are methanesulfonic acid and 5-Boc-amino-pentanol.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 5-Boc-amino-pentyl ester involves its ability to act as a protecting group for amino functionalities. The Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group.
Vergleich Mit ähnlichen Verbindungen
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate can be compared with other similar compounds, such as:
Methanesulfonic acid 5-Boc-amino-hexyl ester: This compound has a similar structure but with a hexyl chain instead of a pentyl chain.
Methanesulfonic acid 5-Boc-amino-butyl ester: This compound has a butyl chain and is used in similar synthetic applications.
The uniqueness of methanesulfonic acid 5-Boc-amino-pentyl ester lies in its specific chain length, which can influence its reactivity and the properties of the final products.
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)12-8-6-5-7-9-16-18(4,14)15/h5-9H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRTAQNZSCQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931413 | |
| Record name | 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142342-55-0 | |
| Record name | 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol](/img/structure/B124462.png)









